molecular formula C10H11ClO3 B13712767 o-Isopropoxyphenyl chloroformate CAS No. 42572-19-0

o-Isopropoxyphenyl chloroformate

Cat. No.: B13712767
CAS No.: 42572-19-0
M. Wt: 214.64 g/mol
InChI Key: LCZRGRFZVSOZLO-UHFFFAOYSA-N
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Description

o-Isopropoxyphenyl chloroformate: is an organic compound with the molecular formula C10H11ClO3 . It is a colorless liquid that is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals . The compound is known for its reactivity due to the presence of the chloroformate group, which makes it a valuable reagent in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Isopropoxyphenyl chloroformate can be synthesized through the reaction of o-isopropoxyphenol with phosgene . The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

o-Isopropoxyphenol+Phosgeneo-Isopropoxyphenyl chloroformate+HCl\text{o-Isopropoxyphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} o-Isopropoxyphenol+Phosgene→o-Isopropoxyphenyl chloroformate+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and minimizing the risks associated with handling phosgene .

Chemical Reactions Analysis

Types of Reactions: o-Isopropoxyphenyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of o-Isopropoxyphenyl chloroformate involves the reactivity of the chloroformate group. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • Phenyl chloroformate
  • Methyl chloroformate
  • Ethyl chloroformate

Comparison: o-Isopropoxyphenyl chloroformate is unique due to the presence of the isopropoxy group, which imparts different reactivity and solubility properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where other chloroformates may not be suitable .

Properties

CAS No.

42572-19-0

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) carbonochloridate

InChI

InChI=1S/C10H11ClO3/c1-7(2)13-8-5-3-4-6-9(8)14-10(11)12/h3-7H,1-2H3

InChI Key

LCZRGRFZVSOZLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)Cl

Origin of Product

United States

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